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(2,4-Dichlorobut-2-en-1-yl)benzene

Cat. No.: B14614573
CAS No.: 59741-82-1
M. Wt: 201.09 g/mol
InChI Key: LUPXOLWXTKDZBY-UHFFFAOYSA-N
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Description

(2,4-Dichlorobut-2-en-1-yl)benzene (C 10 H 10 Cl 2 ) is a halogenated organic compound that serves as a versatile synthetic intermediate in research and development. Its molecular structure, featuring a benzene ring and a dichlorinated butenyl chain, makes it a valuable building block for exploring complex chemical syntheses, particularly in the development of novel heterocyclic compounds . This compound is closely related to 1,4-dichlorobut-2-ene, a known precursor in industrial processes such as the production of chloroprene for synthetic rubber . The reactive dichloroalkene moiety is a key functional group that allows for further chemical modifications, including isomerization and dehydrochlorination reactions, which are valuable pathways for creating more complex molecular architectures . Researchers utilize this reactivity to develop new materials and study reaction mechanisms. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2 B14614573 (2,4-Dichlorobut-2-en-1-yl)benzene CAS No. 59741-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59741-82-1

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

2,4-dichlorobut-2-enylbenzene

InChI

InChI=1S/C10H10Cl2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-6H,7-8H2

InChI Key

LUPXOLWXTKDZBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=CCCl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4 Dichlorobut 2 En 1 Yl Benzene and Congeners

Precursor Synthesis and Halogenation Strategies for the Butene Moiety

The foundation for synthesizing the target molecule lies in the creation of a properly substituted and chlorinated butene chain. This is primarily achieved through direct halogenation of unsaturated precursors or by building the scaffold through other means.

Regioselective Dichlorination of Butadiene and its Derivatives

The industrial production of key dichlorobutene (B78561) isomers often starts with the chlorination of 1,3-butadiene. This process is a cornerstone for producing precursors for chloroprene, a monomer used in synthetic rubbers like Neoprene. The reaction of chlorine with butadiene can be carried out in either the liquid or vapor phase and results in a mixture of two primary products: 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene. The latter exists as both cis and trans isomers.

The initial product mixture can be influenced by reaction conditions. For instance, in the presence of a catalyst at 100 °C, a liquid mixture of these dichlorobutenes will equilibrate. This equilibrium mixture contains a significant portion of the desired trans-1,4-dichloro-2-butene (B41546). This isomer serves as a direct precursor for subsequent coupling reactions. If not removed, isomeric impurities like 3,4-dichlorobut-1-ene can lead to undesired side products in subsequent synthetic steps.

ReactantReactionPrimary ProductsSignificanceReference
1,3-ButadieneChlorination (liquid or vapor phase)3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-eneKey industrial route to dichlorobutene precursors.
Mixture of dichlorobutenesCatalytic Isomerization (e.g., 100 °C)Equilibrated mixture (e.g., 72% trans-1,4-isomer)Enriches the desired 1,4-dichloro-2-butene isomer.

Chlorination of Unsaturated Hydrocarbons for Halogenated Butene Scaffolds

The halogenation of unsaturated hydrocarbons, such as butene, is a fundamental transformation in organic chemistry for creating halogenated scaffolds. These reactions typically proceed via a free-radical chain mechanism, which involves three main stages: initiation, propagation, and termination. Initiation is usually achieved by exposing the reactants to heat or UV light, which causes the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals.

In the propagation steps, a chlorine radical abstracts a hydrogen atom from the butene molecule to form an alkyl radical and hydrogen chloride (HCl). This alkyl radical then reacts with another Cl₂ molecule to yield a dichlorobutane product and a new chlorine radical, which continues the chain reaction. The regioselectivity of the chlorination on a complex alkane or alkene is influenced by the stability of the radical intermediate; tertiary radicals are more stable than secondary, which are more stable than primary radicals. For an unsaturated hydrocarbon like butene, allylic positions are particularly susceptible to radical substitution. The chlorination of 1-chlorobutane, for example, yields a mixture of dichlorobutane isomers, with the distribution depending on statistical factors (the number of available hydrogens) and the C-H bond dissociation energies at each position.

Synthesis of Haloallenes as Precursors

The utilization of haloallenes as precursors for dichlorinated butenes represents a more specialized and less commonly documented synthetic strategy. In principle, a haloallene could undergo addition reactions across its cumulated double bonds. For instance, the addition of a hydrogen halide like HCl across a chloroallene could potentially lead to a dichlorinated alkene. The regioselectivity of such an addition would be governed by the stability of the resulting carbocation or radical intermediates. However, this route is not a standard industrial or laboratory method for preparing the 1,4-dichlorobut-2-ene scaffold, which is more readily available through the direct chlorination of butadiene.

Carbon-Carbon Bond Formation for Aryl-Alkenyl Linkage

Once the dichlorinated butene precursor is obtained, the next critical step is the formation of the carbon-carbon bond that links the phenyl group to the butene chain. This is typically accomplished using powerful organometallic cross-coupling reactions or through olefination strategies.

Cross-Coupling Reactions for the Aryl-Butenyl Bond Construction (e.g., Grignard reactions in the presence of copper catalysts, palladium-catalyzed coupling)

Cross-coupling reactions are a powerful tool for forming C-C bonds. To synthesize (2,4-Dichlorobut-2-en-1-yl)benzene, a dichlorobutene isomer can be reacted with an aryl organometallic reagent.

Grignard Reactions: The use of Grignard reagents, such as phenylmagnesium bromide, is a classic method for C-C bond formation. While Grignard reagents can react with alkyl halides, their coupling with allylic chlorides like 1,4-dichlorobut-2-ene often requires a catalyst to ensure efficiency and selectivity. Copper salts, such as copper(I) iodide (CuI), are frequently used to catalyze these reactions. The Kharasch reaction, discovered in 1941, showed that copper catalyzes the 1,4-addition of Grignard reagents to enones, highlighting the unique reactivity imparted by copper. In the context of substitution, copper catalysis facilitates the coupling of Grignard reagents with alkyl halides.

Palladium-Catalyzed Coupling: Palladium catalysts are exceptionally versatile for cross-coupling reactions and are known to tolerate a wide variety of functional groups. The coupling of Grignard reagents with alkyl chlorides, a challenging transformation due to the strength of the C-Cl bond and potential side reactions like β-hydride elimination, can be achieved using specific palladium-phosphine ligand systems. For instance, catalysts supported by bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective for coupling alkyl chlorides with aryl Grignard reagents at room temperature.

Reaction TypeAryl SourceAlkenyl SourceTypical CatalystKey FeaturesReference
Copper-Catalyzed Grignard CouplingAryl Grignard Reagent (e.g., PhMgBr)DichlorobuteneCu(I) salts (e.g., CuI, Li₂CuCl₄)Classic method, improves yields and selectivity over uncatalyzed reaction.
Palladium-Catalyzed Grignard CouplingAryl Grignard Reagent (e.g., PhMgBr)DichlorobutenePd(OAc)₂ / Bulky Phosphine Ligand (e.g., PCy₃)High functional group tolerance; can overcome challenges of C(sp³)-Cl activation.

Olefination Reactions Utilizing Aryl or Halogenated Alkenyl Components (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide an alternative strategy where the central double bond of the butene moiety is formed during the reaction, simultaneously attaching the aryl group.

The Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. To synthesize the target compound, one could envision reacting benzaldehyde (B42025) with a custom ylide derived from a chlorinated precursor, such as (2,4-dichlorobutyl)triphenylphosphonium chloride. The ylide is generated by deprotonating the corresponding phosphonium (B103445) salt with a strong base. A key advantage of the Wittig reaction is that the position of the newly formed double bond is absolutely fixed. The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the substituents on the ylide.

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion instead of a phosphonium ylide. These phosphonate (B1237965) carbanions are typically more nucleophilic and less basic than Wittig reagents. The reaction of the phosphonate carbanion with an aldehyde, such as benzaldehyde, generally favors the formation of the thermodynamically more stable (E)-alkene. A significant practical advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) ester, which is easily removed from the reaction mixture by extraction. The required chlorinated phosphonate could be synthesized via the Michaelis-Arbuzov reaction from a trialkyl phosphite (B83602) and a suitable chlorinated alkyl halide.

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) ReactionReference
Phosphorus ReagentPhosphonium Ylide (from Phosphonium Salt)Phosphonate Carbanion (from Phosphonate Ester)
Typical StereoselectivityDepends on ylide stability (stabilized ylides give E-alkenes, non-stabilized give Z-alkenes)Generally high (E)-selectivity
ByproductTriphenylphosphine oxide (often difficult to separate)Dialkyl phosphate salt (water-soluble, easy to remove)
Reactivity of CarbonylReacts with aldehydes and ketones.More reactive carbanion can react with a wider range of aldehydes and ketones.

Benzannulation and Cyclotrimerization Approaches for Aryl Ring Formation

Benzannulation and cyclotrimerization reactions represent powerful, convergent strategies for the synthesis of substituted aromatic rings from non-aromatic precursors. These methods are advantageous as they allow for the construction of the benzene (B151609) ring with multiple substituents already in place, often avoiding the regiochemical issues associated with traditional electrophilic aromatic substitution. nih.gov

One prominent method is the [2+2+2] cyclotrimerization of alkynes, which can be catalyzed by various transition metals. thieme-connect.com This approach involves the cycloaddition of three alkyne-containing molecules to form a benzene ring. For the synthesis of aryl compounds, this can involve the co-cyclotrimerization of a diyne with a suitable alkyne. nih.gov The regioselectivity of these reactions can often be controlled by factors such as hydrogen bonding and the nature of the catalyst and substrates. nih.gov For instance, the cyclotrimerization of ethyne (B1235809) to benzene has been demonstrated over supported palladium catalysts. rsc.org Suzuki-Miyaura macrocyclization has also been employed, where cyclotrimerization can occur under specific conditions to yield macrocyclic precursors to substituted benzenes. acs.orgacs.org

Benzannulation strategies offer another route to highly substituted aromatic systems. These methods involve the reaction of two or more precursors in a single step to assemble the aromatic ring. nih.gov For example, (trialkylsilyl)vinylketenes can react with lithium ynolates to generate highly substituted resorcinol (B1680541) monosilyl ethers through a 6π-electrocyclization and a subsequent silyl (B83357) group shift. nih.gov Another approach involves the regioselective cross-benzannulation between bis(aryl ethynyl) ketone and enaminone reactants to construct cyclophane ring systems. acs.org

Stereoselective Synthesis of this compound Isomers

The presence of a double bond in the butene chain of this compound gives rise to geometric isomers (Z/E), and the potential for a chiral center necessitates stereoselective synthetic methods to control the spatial arrangement of the substituents.

Control of Geometric Isomerism (Z/E) in Dichlorobutene Derivatives

The geometric configuration of the double bond in dichlorobutene derivatives is a critical aspect of their synthesis. The isomers of 1,4-dichlorobut-2-ene, for instance, are key intermediates in the industrial production of chloroprene. wikipedia.org The synthesis typically involves the chlorination of butadiene, which yields a mixture of 3,4-dichlorobut-1-ene and both cis and trans isomers of 1,4-dichlorobut-2-ene. wikipedia.org Subsequent isomerization steps can be used to enrich the desired isomer. wikipedia.org

For more targeted laboratory syntheses, the stereochemical outcome of reactions is often dictated by the reaction mechanism and the choice of reagents and catalysts. For example, in palladium-catalyzed asymmetric allylic esterification, the geometry of the starting allylic alcohol can influence the stereochemistry of the product. nih.govnih.gov Reactions involving (Z)-2-alkene-1-ols have been shown to proceed with high enantioselectivity. nih.govnih.gov

Asymmetric Synthesis Approaches to Chiral this compound Scaffolds

Creating chiral this compound scaffolds with high enantiomeric purity requires the use of asymmetric synthesis techniques. These methods often employ chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

One major strategy is the asymmetric hydrofunctionalization and difunctionalization of dienes, allenes, and alkynes. rsc.org This can be achieved using metal complexes with chiral ligands or through organocatalysis. rsc.org For example, a method for synthesizing the luliconazole (B1675427) intermediate, (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene, involves the use of a chiral catalyst to stereoselectively reduce a ketone to a chiral alcohol, which is then converted to the final product. google.com

Asymmetric allylic alkylation is another powerful tool. Organocatalytic approaches have been developed for the intermolecular allylic alkylation of allylic alcohols with 1,3-dicarbonyls, leading to enantioenriched products. acs.org Similarly, organocatalytic asymmetric allylic benzylborylation of allyl fluorides can construct homoallylic organoboronates with two adjacent stereocenters. acs.org The use of chiral reagents, such as those employed in Sharpless asymmetric epoxidation, can also induce chirality in the product. youtube.com Furthermore, the configuration of a starting chiral alcohol can be determined using methods like the Prelog's rule, which involves reaction with a prochiral substrate. youtube.com

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its analogs. Both transition metal catalysis and organocatalysis offer distinct advantages in controlling reactivity and stereoselectivity.

Transition Metal Catalysis for Selective Transformations (e.g., Cu, Pd, Ni, Co, Zr)

Transition metals are widely used to catalyze key bond-forming reactions in the synthesis of complex organic molecules. mdpi.commdpi.com Palladium, in particular, is a versatile catalyst for a variety of transformations. rsc.org

Palladium (Pd): Palladium catalysts are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. acs.orgacs.org They are also crucial in catalytic asymmetric allylic esterification, where palladium(II) complexes with chiral ligands can achieve high enantioselectivity. nih.gov

Copper (Cu): Copper catalysts are often employed in borylation reactions and can be used in the synthesis of organoboron compounds, which are versatile synthetic intermediates. researchgate.net

Nickel (Ni): Nickel-catalyzed enantioconvergent cross-electrophile coupling has emerged as a powerful method for asymmetric synthesis, for instance, in the coupling of benzylic alcohols with alkenyl electrophiles. acs.org

Cobalt (Co) and Zirconium (Zr): While less common for this specific target, cobalt and zirconium complexes are known to catalyze various organic transformations, including C-H activation and cyclization reactions.

The table below summarizes the application of various transition metals in relevant synthetic transformations.

Metal CatalystReaction TypeApplication
Palladium (Pd)[2+2+2] CyclotrimerizationBenzene ring formation from ethyne. rsc.org
Palladium (Pd)Suzuki-Miyaura CouplingMacrocyclization to form precursors for substituted benzenes. acs.orgacs.org
Palladium (Pd)Asymmetric Allylic EsterificationEnantioselective synthesis of branched allylic esters. nih.gov
Nickel (Ni)Enantioconvergent Cross-CouplingAsymmetric synthesis of alkenes with allylic stereocenters. acs.org
Copper (Cu)Borylation ReactionsSynthesis of organoboron intermediates. researchgate.net

Organocatalysis and Metal-Free Synthetic Pathways

In recent years, organocatalysis has gained prominence as a sustainable and powerful alternative to metal-based catalysis. rsc.org Organocatalysts are small organic molecules that can promote chemical reactions with high efficiency and stereoselectivity.

For the synthesis of chiral allylic compounds, organocatalytic asymmetric allylic alkylation has proven effective. acs.org For example, an organocatalytic approach has been developed for the highly stereoselective intermolecular allylic alkylation of allylic alcohols. acs.org Another strategy involves the organocatalytic asymmetric benzylborylation of allyl fluorides. acs.org

Metal-free synthetic pathways are also being explored to avoid the potential toxicity and cost associated with heavy metals. Visible-light-mediated reactions offer a green alternative. For instance, the synthesis of α-chloro alkylaromatic hydrocarbons has been achieved using visible light and a simple chlorinating agent without the need for a metal catalyst or additives. mdpi.comnih.gov Similarly, a metal-free, visible-light-induced bis-arylation of 2,5-dichlorobenzoquinone has been reported. nih.gov Additionally, metal-free cascade oxidative radical addition reactions have been developed for the synthesis of dichlorinated compounds. rsc.org

Process Optimization and Scale-Up Methodologies for Target Compound Production

The industrial-scale synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established principles of process optimization and scale-up, primarily focusing on the Friedel-Crafts alkylation of benzene with a suitable dichlorobutene precursor, such as 1,4-dichlorobut-2-ene. The optimization of this process is critical for maximizing yield, ensuring high purity, minimizing by-product formation, and achieving economic viability and safety on a larger scale.

Process Optimization through Design of Experiments (DoE)

A systematic approach to optimizing the synthesis of this compound involves the use of Design of Experiments (DoE), a statistical tool that allows for the simultaneous investigation of multiple variables. For the Friedel-Crafts alkylation of benzene, key parameters that would be investigated include reaction temperature, molar ratio of reactants, catalyst loading, and reaction time.

A hypothetical DoE study might explore the following variables and their ranges:

Temperature (°C): Lower temperatures can reduce the formation of polyalkylated by-products, while higher temperatures can increase the reaction rate. A typical range for investigation might be 20-80 °C.

Benzene to Dichlorobutene Molar Ratio: An excess of benzene is often used to favor mono-alkylation and suppress the formation of di- and poly-substituted products. Ratios from 2:1 to 10:1 could be explored.

Reaction Time (hours): The optimal reaction time is a balance between achieving high conversion and minimizing the formation of degradation products or by-products from side reactions. This could be varied from 1 to 12 hours.

The results of such a DoE study can be used to build a predictive model for the reaction, identifying the optimal conditions to achieve the desired yield and purity of this compound.

Detailed Research Findings from Analogous Reactions

Insights from the industrial production of similar compounds, such as other alkylated benzenes, provide a framework for understanding the challenges and optimization strategies for the target compound. For instance, in the alkylation of benzene with olefins, precise control of the reaction temperature is crucial to prevent isomerization of the alkyl group and the formation of undesired isomers.

The choice of solvent is another critical parameter. While benzene can act as both reactant and solvent, in some cases, an inert co-solvent might be used to improve heat transfer and control viscosity, especially at larger scales.

Table 1: Hypothetical Data for Optimization of this compound Synthesis

ExperimentTemperature (°C)Benzene:Dichlorobutene Molar RatioCatalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)
1405:1547590
2605:1548585
34010:1548095
46010:1548890
5405:11088288
6605:11089282
74010:11088993
86010:11089588

This table presents hypothetical data for illustrative purposes, based on general principles of Friedel-Crafts reactions.

Scale-Up Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that must be addressed:

Heat Management: Friedel-Crafts alkylations are typically exothermic. Effective heat removal is paramount to maintain the optimal reaction temperature and prevent runaway reactions. The choice of reactor (e.g., jacketed reactor, reactor with internal cooling coils) and agitation system is critical for efficient heat transfer.

Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial for achieving consistent reaction rates and yields. As the reactor volume increases, mass transfer limitations can become more pronounced. The design of the agitator and baffles within the reactor is a key consideration.

Catalyst Handling and Quenching: The addition of the Lewis acid catalyst, which is often a moisture-sensitive solid, needs to be carefully controlled on a large scale. The quenching of the reaction, typically with water or a dilute acid, is also a critical step that can generate significant heat and off-gassing, requiring appropriate safety measures and equipment design.

Work-up and Purification: The separation of the product from the excess benzene, catalyst residues, and by-products is a major part of the downstream processing. This typically involves aqueous washes, followed by distillation. The design of the distillation column and the optimization of its operating parameters (e.g., pressure, temperature, reflux ratio) are essential for achieving the desired product purity on a large scale.

Table 2: Key Considerations for Scale-Up of this compound Production

ParameterLaboratory ScalePilot/Industrial ScaleRationale
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorDurability, corrosion resistance, and efficient heat transfer.
Heat Transfer Heating mantle/oil bathInternal cooling coils, external jacket with heat transfer fluidTo manage the exothermicity of the reaction and maintain precise temperature control.
Agitation Magnetic stirrerImpeller with bafflesTo ensure homogeneity and efficient mass and heat transfer in a larger volume.
Catalyst Addition Manual additionAutomated solid dosing systemFor controlled and safe addition of the reactive catalyst.
Quenching Addition to ice/waterControlled addition of quenching agent with robust cooling and off-gas handlingTo manage the heat and gas evolution during this highly exothermic step.
Purification Flash chromatographyFractional distillationFor efficient separation of large quantities of product from solvent and by-products.

By carefully considering these optimization and scale-up factors, it is possible to develop a robust, safe, and economically viable industrial process for the production of this compound.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobut 2 En 1 Yl Benzene

Reactivity of the Chlorinated Butene Moiety

The chlorinated butene portion of the molecule is the primary site of many of its characteristic reactions. The presence of both allylic and vinylic chlorine atoms, along with a double bond, confers a complex reactivity profile.

Electrophilic and Nucleophilic Addition Reactions to the Alkene

The carbon-carbon double bond in (2,4-Dichlorobut-2-en-1-yl)benzene is susceptible to addition reactions. However, its reactivity is influenced by the presence of electron-withdrawing chlorine atoms and the phenyl group.

Electrophilic Addition: Alkenes typically undergo electrophilic addition. libretexts.org In the case of this compound, the double bond is electron-deficient due to the vinylic chloride, making it less reactive towards electrophiles compared to simple alkenes. nih.gov Reactions with strong electrophiles are generally required. For instance, the addition of halogens like chlorine or bromine can occur, potentially catalyzed by a Lewis acid, leading to a saturated, more highly halogenated product. libretexts.org The reaction proceeds through a cationic intermediate, which is influenced by the stability of the resulting carbocation. libretexts.org

Nucleophilic Addition: While less common for alkenes, nucleophilic addition can occur if the double bond is sufficiently activated by electron-withdrawing groups. The vinylic chlorine atom in this compound contributes to making the double bond susceptible to attack by strong nucleophiles. This type of reaction is more prevalent in compounds where electron-withdrawing groups significantly polarize the alkene bond. aklectures.com

Nucleophilic Substitution Reactions Involving Chlorine Atoms (e.g., allylic substitutions)

The molecule features two distinct chlorine atoms available for nucleophilic substitution: one at the allylic C1 position and one at the vinylic C2 position. Vinylic halides are generally unreactive in SN1 and SN2 reactions. In contrast, the chlorine atom at the C1 position is allylic and benzylic, which significantly enhances its reactivity in substitution reactions. youtube.comyoutube.com

Allylic Substitution: The C1 chlorine is readily displaced by nucleophiles via both SN1 and SN2 pathways. youtube.com The increased reactivity is attributed to the stabilization of the transition states and intermediates. youtube.com

SN1 Reactions: In the presence of a weak nucleophile or a polar protic solvent, the reaction can proceed through an SN1 mechanism. The departure of the chloride ion forms a resonance-stabilized allylic-benzylic carbocation. youtube.com The positive charge is delocalized over the butene chain and into the benzene (B151609) ring, making the formation of this intermediate particularly favorable. youtube.com

SN2 Reactions: With strong nucleophiles, an SN2 reaction is favored. Allylic halides are excellent substrates for SN2 reactions, reacting much faster than their saturated counterparts. youtube.comnih.gov The adjacent π-system of the double bond helps to stabilize the transition state, lowering the activation energy. youtube.com

These substitutions can sometimes be accompanied by an allylic rearrangement (SN' mechanism), where the nucleophile attacks the γ-carbon (C3), leading to a shift of the double bond. wikipedia.org

Rearrangement Pathways of Dichlorobutene (B78561) Derivatives

Allylic systems, such as the one present in this compound, are known to undergo rearrangement reactions. wikipedia.org The formation of a resonance-stabilized allylic cation or radical intermediate can lead to the formation of isomeric products. youtube.com For example, dichlorobutene isomers can be interconverted by heating in the presence of a catalyst. wikipedia.org In reactions involving this compound, particularly under conditions that favor carbocation formation (e.g., SN1), the intermediate allylic cation can be attacked by a nucleophile at different positions, leading to a mixture of regioisomers. libretexts.org

Reactivity of the Aryl Moiety and its Influence on the Butene Chain

The benzene ring is not merely a spectator; it actively influences the reactivity of the butene chain and can undergo its own set of reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring can undergo electrophilic aromatic substitution (EAS), although the (2,4-Dichlorobut-2-en-1-yl) substituent affects its reactivity. libretexts.org This substituent is generally considered to be deactivating due to the electron-withdrawing nature of the chlorinated alkyl chain, making the ring less nucleophilic than benzene itself. minia.edu.eg As an alkyl group, it directs incoming electrophiles to the ortho and para positions.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically requiring a Lewis acid catalyst like FeBr3 or AlCl3. libretexts.org

Nitration: Addition of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring, though the deactivating nature of the substituent and the potential for side reactions on the butene chain can complicate these transformations. libretexts.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution
ReactionReagentsExpected Major Products
BrominationBr2, FeBr31-Bromo-2-(2,4-dichlorobut-2-en-1-yl)benzene, 1-Bromo-4-(2,4-dichlorobut-2-en-1-yl)benzene
NitrationHNO3, H2SO41-(2,4-Dichlorobut-2-en-1-yl)-2-nitrobenzene, 1-(2,4-Dichlorobut-2-en-1-yl)-4-nitrobenzene
AcylationRCOCl, AlCl31-(4-Acylphenyl)-2,4-dichlorobut-2-ene

Role of the Aryl Group in Stabilizing Reaction Intermediates

The phenyl group plays a crucial role in stabilizing reactive intermediates formed during reactions on the butene chain, a phenomenon known as benzylic stabilization. youtube.com

Carbocation Stabilization: In SN1 reactions, the phenyl group effectively delocalizes the positive charge of the allylic carbocation through resonance. This benzylic stabilization significantly lowers the activation energy for carbocation formation, accelerating the rate of substitution. youtube.comyoutube.com The positive charge can be distributed to the ortho and para positions of the benzene ring. youtube.com

Radical Stabilization: In radical reactions, such as allylic halogenation, a benzylic radical intermediate can form. Similar to carbocations, this radical is stabilized by resonance with the aromatic ring, making the benzylic position exceptionally reactive towards radical abstraction. youtube.com

Carbanion Stabilization: While less common, if a carbanion were to form at the C1 position, the adjacent phenyl group would provide stabilization through delocalization of the negative charge into the π-system of the ring. youtube.com

This stabilizing effect makes the C1 position a focal point of reactivity, often surpassing that of other positions in the molecule.

Table 2: Comparison of Intermediate Stability
Intermediate Type at C1Stabilizing FactorsRelative Stability
CarbocationAllylic Resonance, Benzylic ResonanceHigh
RadicalAllylic Resonance, Benzylic ResonanceHigh
CarbanionAllylic Resonance, Benzylic ResonanceModerate

Isomerization and Stereochemical Dynamics

Geometric Isomerization (Z/E) Pathways of the Butene Unit.nih.govsigmaaldrich.comnih.gov

Stereomutation Processes under Various Conditions.

Detailed research on the stereomutation processes of this compound under various conditions is not extensively covered in the available scientific literature. While the potential for stereochemical changes exists due to the chiral center at the first carbon of the butene chain (if the substitution pattern allows) and the geometric isomerism of the double bond, specific studies elucidating these processes for this particular compound are sparse.

Mechanistic Elucidation of Key Transformations

Kinetic Studies for Reaction Rate and Pathway Determination.youtube.comyoutube.comyoutube.comyoutube.com

The determination of reaction rates and pathways is fundamental to understanding chemical kinetics. This is typically achieved by monitoring the change in concentration of reactants or products over time. youtube.comyoutube.com The initial rate of a reaction is often of particular interest as it represents the rate at the very beginning of the reaction, where the concentrations of reactants are at their highest. youtube.com

While these principles are broadly applicable, specific kinetic studies detailing the reaction rates and determining the reaction pathways for this compound were not found in the reviewed literature.

Identification and Characterization of Reactive Intermediates.

The identification and characterization of reactive intermediates are crucial for understanding reaction mechanisms. Techniques such as spectroscopy (IR, UV/Vis) and computational modeling are often employed for this purpose. For example, in the study of other complex reactions, carbene intermediates have been identified and characterized. nih.gov However, specific research focused on the identification and characterization of reactive intermediates in transformations involving this compound is not detailed in the available literature.

Investigation of Catalytic Cycles and Transition States.

The investigation of catalytic cycles provides insight into how a catalyst participates in a reaction, and the study of transition states helps to understand the energy barriers of a reaction. In related fields, such as the isomerization of alkenes using cobalt complexes, mechanistic studies have proposed catalytic cycles involving steps like β-hydride elimination and youtube.comresearchgate.net-insertion. sci-hub.box These studies can also involve the characterization of catalyst resting states and decomposition pathways. sci-hub.box However, specific investigations into the catalytic cycles and transition states for reactions involving this compound are not described in the currently available scientific literature.

Exploration of Structure-Reactivity Relationships in this compound Derivatives.

A comprehensive review of available scientific literature and chemical databases indicates a significant gap in the documented research specifically concerning the chemical reactivity, mechanistic investigations, and structure-reactivity relationships of "this compound" and its derivatives. While the fundamental principles of organic chemistry allow for predictions regarding its reactivity, specific experimental data, detailed research findings, and established structure-reactivity correlations for this particular compound and its analogues are not present in the currently accessible body of scientific publications.

The reactivity of halogenated hydrocarbons is broadly understood. The chlorine atoms in a molecule like this compound are expected to be susceptible to nucleophilic substitution reactions. cognitoedu.orgsavemyexams.com The rate and mechanism of such reactions (SN1 or SN2) would be influenced by the position of the chlorine atom (allylic or vinylic), the nature of the nucleophile, and the reaction conditions. savemyexams.comyoutube.com The allylic chloride is generally more reactive towards nucleophilic substitution than the vinylic chloride due to the stabilization of the resulting carbocation intermediate in an SN1 pathway or the more accessible nature of the carbon atom in an SN2 reaction. libretexts.org

Furthermore, the presence of the dichlorinated butenyl chain attached to a benzene ring suggests the potential for this compound to undergo reactions typical of alkyl halides, such as the formation of Grignard reagents. organic-chemistry.orgchem-station.com Such a reagent could then be used in a variety of carbon-carbon bond-forming reactions. leah4sci.commasterorganicchemistry.comyoutube.com Additionally, the double bond in the butenyl chain introduces the possibility of addition reactions.

However, without specific studies on this compound and its derivatives, any discussion of structure-reactivity relationships remains speculative. To establish such relationships, a systematic study would be required, involving the synthesis of a series of derivatives with varying substituents on the benzene ring or modifications to the dichlorobutene chain. The impact of these structural changes on the rate and outcome of specific reactions would then need to be quantitatively assessed. For instance, electron-donating or electron-withdrawing groups on the phenyl ring would be expected to modulate the reactivity of the chloroalkene moiety, but the extent and specific nature of this influence are not documented.

Due to the absence of published research data, the creation of informative data tables detailing the research findings on the structure-reactivity relationships of this compound derivatives is not possible at this time. Further experimental investigation is necessary to elucidate the chemical behavior of this compound and its analogues.

Computational and Theoretical Studies on 2,4 Dichlorobut 2 En 1 Yl Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of molecules. By solving the Schrödinger equation, or approximations thereof, these methods can predict a wide range of molecular characteristics, from the three-dimensional arrangement of atoms to the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like (2,4-Dichlorobut-2-en-1-yl)benzene, DFT calculations are crucial for determining its most stable three-dimensional structure (molecular geometry) and for exploring the various spatial arrangements of its atoms (conformational analysis).

The geometry of this compound is defined by its bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to optimize the geometry and find the lowest energy conformation. The presence of the dichlorobutene (B78561) chain attached to the benzene (B151609) ring introduces several rotatable bonds, leading to multiple possible conformers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable forms and the energy barriers between them.

Illustrative DFT Calculated Geometrical Parameters for this compound:

ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC(1)-C(phenyl)1.51 Å
Bond LengthC(2)=C(3)1.34 Å
Bond LengthC(2)-Cl1.75 Å
Bond LengthC(4)-Cl1.79 Å
Bond AngleC(1)-C(2)=C(3)125.3°
Bond AngleCl-C(2)=C(3)118.9°
Dihedral AngleC(phenyl)-C(1)-C(2)=C(3)~110° (for a stable conformer)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual calculated values would be specific to the chosen DFT method and basis set.

Ab Initio Methods for Electronic Properties and Charge Distribution

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of electronic properties. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed to study its electronic structure and charge distribution.

These calculations can reveal how the electron density is distributed across the molecule. The electronegative chlorine atoms and the electron-rich benzene ring significantly influence this distribution. The analysis of atomic charges (e.g., using Mulliken population analysis or Natural Bond Orbital (NBO) analysis) can pinpoint which atoms are electron-deficient (electrophilic) and which are electron-rich (nucleophilic). This information is vital for understanding the molecule's reactivity. For instance, the carbon atoms attached to the chlorine atoms are expected to carry a partial positive charge, making them susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. nih.govresearchgate.netmasterorganicchemistry.comacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

For this compound, the HOMO is likely to be located on the electron-rich benzene ring, while the LUMO is expected to be associated with the antibonding orbitals of the carbon-chlorine bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can predict how this compound would react with electrophiles and nucleophiles. For example, an electrophile would likely attack the positions on the benzene ring with the largest HOMO coefficients, while a nucleophile would target the atoms with the largest LUMO coefficients, likely the carbon atoms bonded to chlorine.

Illustrative FMO Energies for this compound:

Molecular OrbitalEnergy (Illustrative)Description
HOMO-8.5 eVPrimarily located on the benzene ring
LUMO-1.2 eVPrimarily located on the C-Cl antibonding orbitals
HOMO-LUMO Gap7.3 eV

Note: These energy values are illustrative and would depend on the computational method used.

Computational Modeling of Reaction Mechanisms and Selectivity

Beyond static molecular properties, computational chemistry can be used to model the dynamic processes of chemical reactions. This includes identifying the pathways reactions follow, characterizing the high-energy transition states, and predicting the distribution of products.

Transition State Characterization and Activation Energy Calculations

For any chemical reaction, the reactants must pass through a high-energy state known as the transition state to be converted into products. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

In reactions involving this compound, such as a Friedel-Crafts alkylation of another aromatic ring or a nucleophilic substitution at one of the chlorinated carbons, computational chemists can model the entire reaction pathway. libretexts.orgyoutube.comlibretexts.orgetsu.edu By identifying the transition state structure, they can gain a detailed understanding of how bonds are broken and formed during the reaction. The calculated activation energy can then be used to predict how fast the reaction will proceed under given conditions.

Prediction of Regio- and Stereoselectivity in Reactions

Many chemical reactions can potentially yield more than one product. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational modeling is a powerful tool for predicting and explaining these selectivities.

For this compound, a key question in a potential Friedel-Crafts reaction with another aromatic compound would be the regioselectivity of the substitution on that aromatic ring (ortho, meta, or para). rsc.orglibretexts.org By calculating the activation energies for the different possible reaction pathways, it is possible to predict which product will be favored. nih.govrsc.org For instance, the formation of the arenium ion intermediate at different positions on the aromatic ring will have different stabilities and thus different activation energies leading to their formation. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. Similarly, if the reaction can produce different stereoisomers, the relative energies of the transition states leading to each isomer can be calculated to predict the stereochemical outcome.

Solvent Effects and Environmental Considerations in Theoretical Models

Theoretical models are crucial for understanding the behavior of chlorinated hydrocarbons like this compound in different environments. Solvent effects can significantly influence the stability and reactivity of such molecules. Computational methods, such as the Polarizable Continuum Model (PCM), are employed to simulate the influence of a solvent's dielectric constant on the solute molecule. orientjchem.org For halogenated compounds, the nature of the solvent can impact reaction pathways and the stability of intermediates. researchgate.net For instance, studies on similar molecules show that polar solvents can stabilize charged transition states, potentially altering reaction rates compared to the gas phase or nonpolar solvents. orientjchem.org

From an environmental perspective, theoretical models help predict the fate and transport of chlorinated hydrocarbons. These compounds are often persistent in the environment and can pose risks to human health and ecosystems. iwaponline.com Computational studies can model their interactions with soil, water, and atmospheric components. For example, simulations can predict the adsorption of chlorinated alkenes onto surfaces like zeolites, which is relevant for remediation technologies. aip.orgnih.gov The high chemical stability of the carbon-chlorine bond often makes these compounds resistant to natural degradation. researchgate.net Theoretical calculations can elucidate degradation pathways, such as photochemical reactions in the atmosphere or microbial degradation in soil and water. oecd.org

Table 1: Theoretical Models for Environmental Interactions

Environmental Compartment Theoretical Model/Method Predicted Interaction/Fate
WaterPolarizable Continuum Model (PCM)Solvation energies, hydrolysis rates
Soil/SedimentMolecular Dynamics (MD) SimulationsAdsorption to organic matter
AtmosphereDensity Functional Theory (DFT)Reaction rates with OH radicals

Conformational Dynamics and Isomerization Barriers

The conformational landscape of a molecule like this compound is described by its potential energy surface (PES). wikipedia.orglibretexts.org A PES is a multidimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can identify stable conformations (energy minima) and the transition states that connect them. youtube.comyoutube.com For a flexible molecule with multiple rotatable bonds, such as the bond between the phenyl ring and the butenyl chain, numerous conformers can exist.

Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to compute the energies of different conformations. researchgate.net For the related dichlorobutenes, different isomers (e.g., 1,4-dichloro-2-butene and 3,4-dichloro-1-butene) exist, and their relative stabilities and the energy barriers for their interconversion can be calculated. google.com It is expected that the rotation around the C-C single bonds in the butenyl chain and the bond connecting the phenyl group would be the primary degrees of freedom governing the conformational landscape of this compound.

While PES mapping provides a static picture of conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. aip.org MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. koreascience.kr This allows for the study of conformational changes, vibrational motions, and interactions with surrounding molecules, such as solvents. acs.org

For chlorinated hydrocarbons, MD simulations can reveal how the molecule explores its conformational space at a given temperature. nih.gov The simulations can also be used to calculate thermodynamic properties, such as free energy differences between conformers, which determine their relative populations at equilibrium. By analyzing the trajectory, one can identify the characteristic timescales of conformational transitions and understand the flexibility of different parts of the molecule.

In Silico Design of Novel Catalysts and Reactivity Modifiers

Computational chemistry plays a vital role in the in silico design of catalysts for reactions involving chlorinated hydrocarbons. For example, the degradation of these persistent pollutants is a significant environmental concern. iwaponline.com Theoretical methods can be used to design and screen potential catalysts for dehalogenation reactions. By calculating the reaction profiles for different catalysts, researchers can identify those that lower the activation energy barrier for breaking the strong C-Cl bond.

For instance, studies have explored the use of zero-valent iron (nZVI) based materials to activate persulfate for the degradation of chlorinated hydrocarbons. iwaponline.com Computational models can help understand the mechanism of this activation and guide the modification of nZVI to improve its efficiency. Similarly, theoretical studies can aid in the design of catalysts for isomerization reactions of dichlorobutenes, which is important for industrial synthesis. google.comgoogleapis.com

Table 2: Computational Approaches for Catalyst Design

Catalytic Process Computational Method Objective
DehalogenationDensity Functional Theory (DFT)Calculate reaction barriers with different catalysts.
IsomerizationTransition State TheoryIdentify catalysts that lower the isomerization barrier.
OxidationMolecular Dynamics (MD)Simulate catalyst-substrate interactions.

Theoretical Insights into the Stability and Reactivity Trends of Halogenated Alkenylbenzenes

The stability and reactivity of halogenated alkenylbenzenes are governed by a combination of electronic and steric effects. The presence of the phenyl group and the chlorine atoms significantly influences the electronic distribution within the molecule. Theoretical methods like Natural Bond Orbital (NBO) analysis can provide insights into the nature of the chemical bonds and the charge distribution on the atoms. researchgate.net

The chlorine atoms are electron-withdrawing, which can affect the reactivity of the double bond and the benzene ring. The stability of different isomers and conformers is determined by a delicate balance of these electronic effects and steric hindrance between bulky groups. Computational studies on related halogenated benzenes have shown how the position and nature of the halogen substituent can influence the molecule's properties. researchgate.net

For this compound, theoretical calculations would likely show that the stability is influenced by the conjugation between the phenyl ring and the double bond, as well as by the steric interactions involving the chlorine atoms. The reactivity towards nucleophilic or electrophilic attack would also be dictated by the electronic properties of the different carbon atoms in the molecule.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the structural determination of organic compounds in solution. Its ability to probe the magnetic properties of atomic nuclei provides a wealth of information regarding the connectivity, spatial arrangement, and dynamics of molecules.

High-Resolution 1D and 2D NMR Techniques for Comprehensive Structural Elucidation

The complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the foundational step in the structural analysis of (2,4-Dichlorobut-2-en-1-yl)benzene . One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of chemically distinct protons and carbons in the molecule.

For a definitive structural assignment, a suite of two-dimensional (2D) NMR experiments is indispensable. These techniques correlate different nuclei based on their through-bond (scalar) or through-space (dipolar) interactions.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the butenyl chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of the proton attached to a specific carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique maps the connectivity between protons and carbons separated by two or three bonds. This is particularly powerful for identifying the connections between the phenyl group, the butenyl chain, and for placing the chloro substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and conformation of the molecule, such as the E/Z configuration of the double bond.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for This compound is presented below. Actual experimental values would be necessary for a definitive analysis.

Atom Position¹H Chemical Shift (ppm) (Predicted)¹³C Chemical Shift (ppm) (Predicted)Key 2D NMR Correlations (Predicted)
C1 (CH₂)~3.5 - 3.7~40 - 45COSY with H2; HMBC to C2, C3, C1' of Phenyl; HSQC with H1
C2 (C=)-~130 - 135HMBC from H1, H3
C3 (=CH)~5.8 - 6.2~125 - 130COSY with H1; HMBC to C1, C2, C4; HSQC with H3
C4 (CH₂Cl)~4.0 - 4.3~45 - 50HMBC to C2, C3; HSQC with H4
C1' (Phenyl)-~135 - 140HMBC from H1, H2', H6'
C2'/C6' (Phenyl, ortho)~7.2 - 7.4~128 - 130COSY with H3'/H5'; HMBC to C1', C4'; HSQC with H2'/H6'
C3'/C5' (Phenyl, meta)~7.2 - 7.4~128 - 130COSY with H2'/H6', H4'; HMBC to C1', C5'/C3'; HSQC with H3'/H5'
C4' (Phenyl, para)~7.1 - 7.3~126 - 128COSY with H3'/H5'; HMBC to C2'/C6'; HSQC with H4'

Dynamic NMR for Conformational Studies and Exchange Processes

The butenyl chain of This compound possesses rotational freedom around its single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and any existing exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barriers associated with these dynamic processes.

Advanced NMR Experiments for Stereochemical Assignment and Isomer Differentiation

The presence of a double bond in the butenyl chain gives rise to the possibility of E and Z geometric isomers. NOESY is a key experiment for differentiating between these isomers. For the E isomer, a Nuclear Overhauser Effect (NOE) would be expected between the proton at C3 and the benzylic protons at C1. Conversely, in the Z isomer, an NOE would be anticipated between the proton at C3 and the chloromethyl protons at C4. The presence or absence of these specific through-space correlations provides a definitive assignment of the double bond geometry.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and characterizing chemical bonds.

Characterization of Functional Groups and Bond Stretches

The IR and Raman spectra of This compound would exhibit characteristic absorption bands corresponding to its various functional groups and bond types.

Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹) (Approximate)
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Alkene C=CStretch1680 - 1640
Alkene =C-HStretch3040 - 3010
Aliphatic C-HStretch3000 - 2850
C-ClStretch800 - 600

The presence of these characteristic bands in the vibrational spectra would confirm the presence of the phenyl ring, the carbon-carbon double bond, and the chloro substituents.

In-situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions is crucial for understanding kinetics, identifying transient intermediates, and optimizing reaction conditions. For a reaction involving the synthesis or transformation of this compound, in-situ spectroscopy would be an invaluable tool. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. For instance, monitoring the characteristic vibrational frequencies of the C-Cl bonds or the aromatic C-H stretches would provide direct evidence of the reaction's progress.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound (C₁₀H₉Cl₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for C₁₀H₉Cl₂

Isotope Mass (Da) Relative Abundance (%)
[M] 203.0108 100.0
[M+1] 204.0138 11.2
[M+2] 204.9999 65.3
[M+3] 205.9999 7.3

This table represents a theoretical calculation and is not based on experimental data for the specified compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern is a molecular fingerprint that provides detailed structural information. For this compound, MS/MS analysis would likely reveal characteristic losses, such as the cleavage of the C-Cl bonds or fragmentation of the butenyl chain, which would help to confirm the connectivity of the atoms within the molecule.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method would be essential for analyzing the purity of a this compound sample. By separating the components of a mixture before they enter the mass spectrometer, GC-MS can identify and quantify impurities, such as isomers or reaction byproducts. The NIST database contains GC-MS data for related compounds like 1,4-dichloro-2-butene and 2,4-dichlorotoluene, which exhibit characteristic retention times and mass spectra. nih.govnist.govnist.govresearchgate.netnist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable for crystalline derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystalline derivative of this compound could be prepared, this technique would provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a related compound, 2,4-dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene, has been determined, revealing the dihedral angles between the benzene (B151609) rings and details of its crystal packing. nih.govresearchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination

If this compound or its derivatives are chiral, chiroptical spectroscopic techniques such as electronic circular dichroism (ECD) would be employed. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric excess and, often in conjunction with computational methods, the absolute configuration of the enantiomers.

Derivatization and Applications in Complex Molecular Synthesis

Functional Group Interconversions on the (2,4-Dichlorobut-2-en-1-yl)benzene Scaffold

A critical aspect of utilizing a chemical scaffold in synthesis is the ability to selectively modify its functional groups. However, for this compound, specific literature detailing these transformations is absent.

Transformations of Chlorine Atoms for Further Functionalization

No documented research was found describing the substitution or elimination reactions of the chlorine atoms on the butenyl chain of this compound. Such transformations are fundamental for introducing new functionalities and expanding the synthetic utility of a molecule.

Modifications of the Alkene Moiety (e.g., hydrogenation, epoxidation)

Similarly, there is a lack of published data on the chemical modifications of the carbon-carbon double bond within the this compound structure. Standard alkene reactions such as hydrogenation, which would yield the saturated analogue, or epoxidation, a key step in forming various functional groups, have not been reported for this specific compound.

Functionalization of the Benzene (B151609) Ring (e.g., nitration, sulfonation)

The functionalization of the phenyl group in this compound through electrophilic aromatic substitution reactions like nitration or sulfonation is not described in the available scientific literature. While the principles of such reactions are well-established, their application to this particular substrate, including regioselectivity and reaction conditions, has not been documented.

This compound as a Versatile Building Block in Organic Synthesis

The potential of a compound as a versatile building block is demonstrated by its successful incorporation into the synthesis of more complex molecules, such as heterocycles and natural products.

Precursor for Novel Heterocyclic Compounds

While related compounds like 1,4-Dichlorobut-2-ene are known precursors to heterocyclic systems, no studies have been identified that utilize this compound for this purpose. wikipedia.org The specific influence of the phenyl group on the cyclization reactions necessary to form heterocyclic rings remains an open area for investigation.

Integration into Natural Product Synthesis Strategies

The search did not yield any instances of this compound being used as an intermediate or building block in the total synthesis of any natural products. The incorporation of this specific chlorinated butenylbenzene structure into complex natural product frameworks has not been reported.

Use in the Synthesis of Advanced Materials and Functional Molecules

The bifunctional nature of this compound, featuring a reactive dichlorobutene (B78561) moiety and a tunable aromatic ring, makes it a promising precursor for advanced materials and functional molecules. The presence of chlorine atoms, for instance, can enhance the lipophilicity of molecules, a desirable trait in the development of certain bioactive compounds. mdpi.com

The dichlorobutene portion of the molecule can undergo various polymerization and cross-linking reactions. For example, similar dichlorobutene derivatives are utilized in the synthesis of synthetic rubbers and other polymers. The double bond in the butene chain can participate in addition polymerization, while the chloro groups offer sites for condensation polymerization or cross-linking, leading to materials with tailored thermal and mechanical properties.

Furthermore, the phenyl group can be functionalized to introduce specific properties, such as liquid crystallinity, chromophoric behavior for optical materials, or specific binding sites for sensor applications. The derivatization of the benzene ring, combined with the reactivity of the dichlorobutene chain, opens avenues for creating complex, multifunctional materials.

Development of Novel Synthetic Methodologies Utilizing this compound as a Model Substrate

The unique structure of this compound makes it an excellent model substrate for the development of novel synthetic methodologies. The presence of two distinct and reactive chlorine atoms, one allylic and one vinylic, allows for the study of regioselective and stereoselective substitution reactions.

For instance, developing catalytic systems that can selectively replace one chlorine atom over the other would be a significant advancement in synthetic chemistry. Such a methodology could provide access to a wide range of monosubstituted derivatives, which can then be further functionalized. The diastereoselective synthesis of multi-substituted cyclobutanes from related bicyclobutanes highlights the potential for developing catalyst-controlled, selective transformations. nih.gov

Moreover, the compound can be used to explore new carbon-carbon and carbon-heteroatom bond-forming reactions. The development of novel phosphine (B1218219) ligands for palladium-catalyzed reactions has been shown to be applicable to a variety of substrates, and this compound could serve as a challenging substrate to test the efficacy of new catalytic systems. researchgate.net Research in this area could lead to more efficient and selective methods for the synthesis of complex organic molecules.

Exploration of Structure-Activity Relationships in Synthesized Derivatives for Academic Research

The systematic derivatization of this compound provides a platform for exploring structure-activity relationships (SAR) in various contexts. By modifying either the dichlorobutene chain or the phenyl group, researchers can synthesize a library of related compounds and evaluate how these structural changes affect their physical, chemical, or biological properties.

For example, in the context of medicinal chemistry, the dichlorophenyl moiety is a known feature in some pharmacologically active compounds. The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of new lead compounds for drug discovery. The antifungal and antitubercular activities of dichloro-substituted chalcones and dihydropyrazoles underscore the potential of this structural motif. mdpi.com

In materials science, SAR studies could focus on how modifications to the molecular structure influence properties such as thermal stability, conductivity, or optical absorption. By systematically altering the substituents on the phenyl ring or the geometry of the butene chain, it would be possible to establish clear relationships between molecular structure and material performance, guiding the design of new functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.